N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide
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Overview
Description
“N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide” is a compound that has been studied for its potential anticonvulsant properties . It is a derivative of pyrrolidine-2,5-dione .
Molecular Structure Analysis
The molecular formula of the compound is C20H30N2O8 . Further details about the molecular structure are not available in the search results.Scientific Research Applications
Efficient Synthesis of Antibiotics
One notable application involves the efficient synthesis of antibiotic SF-2312 through a process that starts with a related compound, showcasing its relevance in developing antibiotics. This process demonstrates the compound's role in synthesizing medically significant molecules (Hanaya & Itoh, 2010).
Development of Dihydropyrrolizines and Tetrahydroindolizines
Research into the synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones, facilitated by microwave-promoted cyclization, highlights the compound's utility in creating complex organic structures, potentially for pharmaceutical applications (Klintworth et al., 2021).
Antibacterial Activity of Enaminone Complexes
Studies on enaminone complexes of zinc and iron have shown significant antibacterial action against both Escherichia coli and Staphylococcus aureus, indicating the compound's potential as a basis for bactericide development (Mahmud et al., 2010).
Electrochromic Properties of Aromatic Polyamides
Research into aromatic polyamides with pendent units derived from similar compounds reveals their electrochromic properties, suggesting applications in smart materials and electronic devices (Chang & Liou, 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-2-3-4-11(16)14-7-9-19-10-8-15-12(17)5-6-13(15)18/h2H,1,3-10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSSVSCJBRYWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCCOCCN1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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